4-tert-Octylphenol-glucuronide

Glucuronidation Kinetics Enzyme Kinetics Toxicokinetics

For researchers quantifying 4-tert-octylphenol (4-tOP) exposure via its primary urinary metabolite, this 98% pure 4-tOP-glucuronide reference standard eliminates the systematic quantitative bias caused by using linear-chain alkylphenol glucuronide surrogates. - Compound-specific kinetics: Calibrate with confidence using the exact metabolite formed by human UGT2B7/2B15 (Km 0.343 µM, CLint 33.8 mL/min/mg). - Validated identity: Specific optical rotation of -58.9° (c=0.2, MeOH) ensures lot-to-lot reproducibility. - Supply reliability: Synthesized under GMP, stored at -20°C, and shipped globally with full documentation (COA, SDS).

Molecular Formula C20H30O7
Molecular Weight 382.453
CAS No. 309257-29-2
Cat. No. B590579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Octylphenol-glucuronide
CAS309257-29-2
Synonymsβ-D-Glucopyranosiduronic acid 4-(1,1,3,3-Tetramethylbutyl)phenyl
Molecular FormulaC20H30O7
Molecular Weight382.453
Structural Identifiers
SMILESCCCCCC(C)(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C20H30O7/c1-4-5-6-11-20(2,3)12-7-9-13(10-8-12)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h7-10,14-17,19,21-23H,4-6,11H2,1-3H3,(H,24,25)/t14-,15-,16+,17-,19?/m0/s1
InChIKeyMRHKHAFZXQHFRK-OOHXRKOZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Octylphenol-glucuronide: Certified Reference Standard Overview


4-tert-Octylphenol-glucuronide (4-tOP-G; CAS 309257-29-2; molecular formula C₂₀H₃₀O₇; molecular weight 382.45) is the primary phase-II glucuronide conjugate of the xenoestrogen 4-tert-octylphenol (4-tOP), an endocrine-disrupting alkylphenol derived from non-ionic surfactant degradation [1]. The compound is synthesized as a purified reference standard—commercially available at 98% purity with a specific optical rotation of −58.9° (c = 0.2, methanol)—and is supplied as a white to off-white solid requiring storage at −20 °C . In both mammalian and teleost systems, 4-tOP-G constitutes the dominant excretory metabolite: in rainbow trout hepatocytes it accounts for 61% of total recovered radioactivity after 1-hour incubation with 30 µM 4-tOP [2], and in human liver microsomes its formation follows Michaelis–Menten kinetics with a Km of 0.343 µM and a CLint of 33.8 mL/min/mg protein [3]. Unlike the parent aglycone, the glucuronide conjugate is not expected to retain estrogen receptor activity, making it the definitive biomarker for detoxified 4-tOP exposure [4].

Why Branched-Chain Specificity Matters for Quantitation


Alkylphenol glucuronides are not interchangeable analytical surrogates. The branched tert-octyl chain of 4-tOP-G confers fundamentally different enzyme kinetics, metabolic partitioning, and hepatobiliary disposition relative to its linear-chain structural isomer 4-n-octylphenol-glucuronide (4-n-OP-G). In rat liver microsomes, the glucuronidation Vmax of 4-tOP is twice that of 4-n-OP [1]. More critically, in perfused rat liver, 4-n-OP-G accumulates in hepatic tissue while 4-tOP-G is rapidly exported into bile—a distinction driven by the alkyl chain geometry and its interaction with the MRP-2 canalicular transporter [1]. Downstream, this means that substituting a linear-chain glucuronide standard for 4-tOP-G in LC-MS/MS calibration will introduce systematic quantitative bias in both biological matrices and environmental samples, because the extraction efficiency, ionization response, and matrix effects differ between branched and linear conjugates [2]. Furthermore, 4-tOP glucuronidation in humans is predominantly mediated by UGT2B7 and UGT2B15, whereas other alkylphenol glucuronides may rely on different UGT isoform panels, meaning inter-individual variability in exposure biomarker levels cannot be extrapolated from one alkylphenol to another [3]. The quantitative evidence below establishes the specific dimensions along which 4-tOP-G is differentiated and must be selected as the compound-specific standard.

Quantitative Differentiation from Closest Analogs


Glucuronidation Vmax Comparison in Rat Liver Microsomes

In a direct head-to-head comparison using rat liver microsomal fractions, 4-tert-octylphenol (4-tOP) glucuronidation exhibited a Vmax twice that of its linear-chain structural isomer 4-n-octylphenol (4-n-OP), while the Km values for the two substrates were similar [1]. This indicates that the UGT enzyme(s) achieve a higher catalytic turnover for the branched substrate at saturating concentrations without a change in apparent binding affinity.

Glucuronidation Kinetics Enzyme Kinetics Toxicokinetics

Hepatobiliary Disposition vs. Hepatic Accumulation

In the identical perfused rat liver system, the glucuronide of 4-n-octylphenol accumulated in the liver tissue—mirroring the behavior of 4-n-nonylphenol-glucuronide—whereas 4-tert-octylphenol-glucuronide and its hydroxylated metabolites were excreted readily into the bile [1]. Both glucuronides were shown to be transported by the canalicular efflux transporter MRP-2, as evidenced by the markedly reduced biliary excretion in Eisai hyperbilirubinemic rats (EHBR) deficient in MRP-2 [1]. The differential disposition is therefore not due to different transporters but to the intrinsic molecular recognition imposed by the branched versus linear alkyl chain geometry.

Hepatobiliary Transport Tissue Accumulation MRP-2 Transporter

Cross-Species Glucuronidation Kinetics and Models

In a systematic four-species in vitro analysis using liver and intestinal microsomal fractions, 4-tOP glucuronidation kinetics followed the Michaelis–Menten model for humans (Km = 0.343 µM, Vmax = 11.6 nmol/min/mg protein, CLint = 33.8 mL/min/mg protein) and monkeys, but a biphasic model for rats and mice [1]. The intrinsic clearance (CLint) ranking for liver microsomes was: mice (high-affinity phase, 3.0) > humans (1.0) ≥ monkeys (0.9) > rats (high-affinity phase, 0.4), when normalized to human values [1]. Intestinal microsome CLint relative to liver was highest in monkeys (27%) and lowest in humans (2.3%), indicating that the gut-wall contribution to first-pass 4-tOP metabolism is species-dependent [1].

Species Differences Michaelis-Menten Kinetics Allometric Scaling

Human UGT Isoform Profiling and Inter-Individual Variability

Screening of 13 recombinant human UGT isoforms identified UGT2B7 and UGT2B15 as the predominant catalysts of 4-tOP glucuronidation, with similar Km values (0.36 and 0.42 µM, respectively) but markedly different CLint values: UGT2B7 = 6.83 mL/min/mg protein versus UGT2B15 = 2.35 mL/min/mg protein [1]. In pooled human liver microsomes, 4-tOP glucuronidation activity was strongly correlated with diclofenac glucuronidation (UGT2B7 probe; Spearman rs = 0.79–0.88) and 4-hydroxybiphenyl glucuronidation (UGT2B15 probe), confirming isoform assignment [1]. Across individual human liver microsome samples, CLint values exhibited substantial inter-individual variability: low type = 17.8, medium type = 25.2, and high type = 47.7 mL/min/mg protein [1].

UGT Isoform Specificity Inter-Individual Variability Drug Interaction Risk

Analytical Sensitivity in Urinary Biomonitoring

Using stir-bar sorptive extraction with in-situ deconjugation, thermal desorption, and in-tube silylation followed by GC-MS in selected-ion-monitoring mode, the limit of detection (LOD) for 4-tert-octylphenol (measured as the deconjugated aglycone OP from OP-G) was 0.01 ng/mL in human urine, compared to 0.11 ng/mL for 4-nonylphenol (deconjugated from NP-G) [1]. Average recoveries from spiked human urine samples were 91.9–95.6% for both analytes with correction using stable isotopically labeled internal standards (deuterium 4-tert-octylphenol and 4-(1-methyl)octylphenol-d₅) [1]. The method also determined background urinary levels in healthy volunteers: OP range <0.04–0.18 ng/mL versus NP range 0.62–1.95 ng/mL [1].

Analytical Sensitivity Biomonitoring Trace Analysis

Key Application Scenarios for the Reference Standard


Human Biomonitoring of Urinary Exposure

4-tOP-G serves as the direct urinary biomarker of 4-tert-octylphenol exposure in population-scale biomonitoring studies. The validated SBSE-GC-MS method achieves an 11-fold lower LOD (0.01 ng/mL) for 4-tOP-G compared to nonylphenol glucuronide, enabling detection at sub-ng/mL background levels in human urine [1]. The defined UGT2B7/UGT2B15 isoform dependency [2] further allows researchers to account for inter-individual metabolic variability (CLint range 17.8–47.7 mL/min/mg protein) when interpreting urinary metabolite concentrations. The compound-specific 98% purity reference standard with characterized specific rotation (−58.9°) ensures quantitative accuracy and lot-to-lot reproducibility in LC-MS/MS and GC-MS calibration.

Species-Specific PBPK Model Parameterization

Because 4-tOP glucuronidation follows Michaelis–Menten kinetics in humans and monkeys but a biphasic model in rats and mice, and because the intestinal contribution to first-pass metabolism varies from 2.3% (human) to 27% (monkey) [3], toxicokinetic models parameterized with class-average alkylphenol glucuronidation data will produce erroneous clearance predictions. 4-tOP-G reference standard enables accurate in vitro–in vivo extrapolation (IVIVE) using human-specific Km (0.343 µM), Vmax (11.6 nmol/min/mg), and CLint (33.8 mL/min/mg) values [3]. The 2-fold higher Vmax of 4-tOP versus 4-n-OP glucuronidation [4] further underscores the need for compound-specific, not class-surrogate, kinetic inputs.

Endocrine Disruptor Metabolite Identification

In mechanistic endocrine disruption studies, 4-tOP-G is the major detoxified metabolite—constituting 61% of total radioactivity in rainbow trout hepatocytes after 1-hour incubation [5] and formed within 15 minutes of 4-tOP exposure in rat hepatocytes at >97% substrate turnover [6]. The compound undergoes a unique metabolic partitioning in which a portion of 4-tOP is first hydroxylated on the alkyl chain or aromatic ring before glucuronidation, producing secondary glucuronide conjugates that are also excreted into bile [4]. A certified 4-tOP-G standard is essential for authenticating these metabolite peaks in radio-HPLC and GC-MS chromatograms, distinguishing phase-II conjugates from co-eluting phase-I oxidation products.

Aquatic Pollution Monitoring via Fish Bile Analysis

Regulatory monitoring under the European Water Framework Directive requires quantification of alkylphenol glucuronides in fish bile as biomarkers of exposure. The focused ultrasound-assisted enzymatic hydrolysis method validated with synthesized 4-tOP-G, 4-n-OP-G, and 4-NP-G achieves LODs in the low ng/g range for 4-tOP and 4-n-OP versus low µg/g for nonylphenols—a ~1000-fold sensitivity advantage [7]. Critically, 4-tOP-G is excreted into bile without hepatic accumulation, unlike 4-n-OP-G which is retained in liver tissue [4]. Using 4-tOP-G as a bile-specific calibration standard therefore avoids the systematic negative bias that would result from calibrating with a linear-chain alkylphenol glucuronide that does not partition identically into the bile compartment.

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